

What is the structure of N-Glycolylneuraminic acid?

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An In-depth Technical Guide to the Core Structure of **N-Glycolylneuraminic Acid** (Neu5Gc)

Introduction

N-Glycolylneuraminic acid (Neu5Gc) is a prominent member of the sialic acid family of monosaccharides.[1][2] Sialic acids are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids on the cell surface of deuterostome animals.[1][2][3][4] Neu5Gc is closely related to the more common N-acetylneuraminic acid (Neu5Ac), differing by the addition of a single oxygen atom to the N-acetyl group.[4][5] This modification is catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH).[3][4][6]

A significant aspect of Neu5Gc biology is that humans cannot synthesize this molecule due to an inactivating mutation in the CMAH gene.[1][3][5] Despite this, small amounts of Neu5Gc can be found in human tissues, which are incorporated from dietary sources rich in Neu5Gc, such as red meat and dairy products.[5][7][8] This metabolic incorporation of a non-human sialic acid has implications for human health, including immune responses and the progression of certain diseases.[7][9][10] This guide provides a detailed overview of the structure, biosynthesis, catabolism, and analytical methods for Neu5Gc.

Core Structure of N-Glycolylneuraminic Acid

N-Glycolylneuraminic acid is a nine-carbon monosaccharide that belongs to the family of neuraminic acids.[11] Its structure is derived from N-acetylneuraminic acid (Neu5Ac) through the hydroxylation of the N-acetyl group at the C5 position, forming an N-glycolyl group.[4]



Key Structural Features:

- Backbone: A nine-carbon backbone characteristic of sialic acids.
- N-Glycolyl Group: The defining feature is the N-glycolyl group (-NHC(O)CH₂OH) at the C5 position.
- Carboxyl Group: A carboxyl group at the C1 position, which is typically deprotonated at physiological pH, conferring a negative charge to the molecule.
- Pyranose Ring: In solution, Neu5Gc exists in a pyranose ring structure.
- Stereochemistry: The specific stereochemistry is (4S,5R,6R)-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid.[12]

The IUPAC name for **N-Glycolylneuraminic acid** is 3,5-Dideoxy-5-(glycoloylamino)-d-glycero- β -d-galacto-non-2-ulopyranosonic acid.[5]

Data Presentation

Quantitative data for **N-Glycolylneuraminic acid** are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
Chemical Formula	C11H19NO10	[5][7][12]
Molecular Weight	325.27 g/mol	[5][12]
IUPAC Name	(4S,5R,6R)-2,4-dihydroxy-5- [(2-hydroxyacetyl)amino]-6- [(1R,2R)-1,2,3- trihydroxypropyl]oxane-2- carboxylic acid	[12]
Synonyms	Neu5Gc, NeuGc, NGNA	[5][12]
CAS Number	1113-83-3	[5][7]
Concentration in Pork	5.7 ± 1.1 μg/g	[13]
Concentration in Mutton	22.3 ± 4.0 μg/g	[13]
Concentration in Goat	166 ± 48.7 μg/g protein	[14]

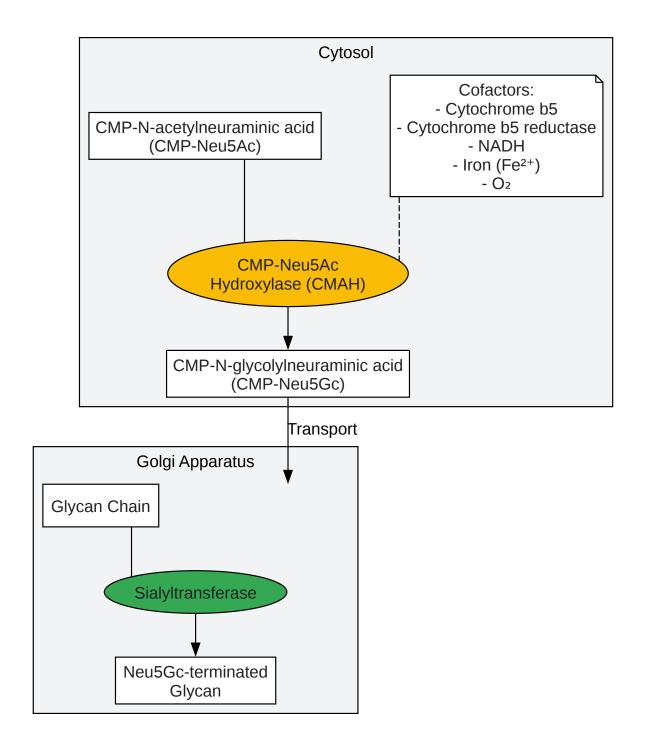
Biosynthesis of N-Glycolylneuraminic Acid

The sole known pathway for the de novo biosynthesis of Neu5Gc in mammals is the enzymatic conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[3][15] This reaction occurs in the cytosol and is catalyzed by CMP-Neu5Ac hydroxylase (CMAH).[3][16]

The conversion is a complex monooxygenase reaction that requires several cofactors, including cytochrome b5, cytochrome b5 reductase, NADH, iron, and molecular oxygen.[16] The CMAH enzyme hydroxylates the methyl group of the N-acetyl moiety of CMP-Neu5Ac to form CMP-Neu5Gc.[4][16] The resulting CMP-Neu5Gc is then transported into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases to incorporate Neu5Gc into growing glycan chains.[1][3]

Humans possess a mutated, inactive CMAH gene, rendering them unable to synthesize Neu5Gc.[3][5] This genetic inactivation is estimated to have occurred approximately 2-3 million years ago.[5]





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Biosynthesis of N-Glycolylneuraminic acid (Neu5Gc).



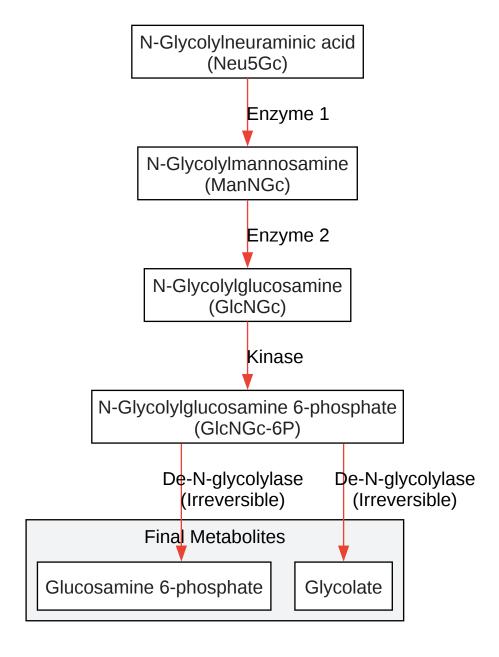
Catabolism of N-Glycolylneuraminic Acid

The breakdown of Neu5Gc in mammalian cells is essential for regulating its levels, particularly in humans who acquire it exogenously. The proposed catabolic pathway involves a series of enzymatic conversions.[15][17]

- Conversion to N-glycolylmannosamine (ManNGc): Neu5Gc is first converted to ManNGc.
- Conversion to N-glycolylglucosamine (GlcNGc): ManNGc is then converted to GlcNGc.
- Phosphorylation: GlcNGc is phosphorylated to form N-glycolylglucosamine 6-phosphate (GlcNGc-6P).
- De-N-glycolylation: The final and irreversible step is the de-N-glycolylation of GlcNGc-6P, which yields the common metabolites glucosamine 6-phosphate and glycolate.[15][17]

This pathway effectively eliminates the N-glycolyl group from the cell's metabolic pathways.[3] In some bacteria like E. coli, Neu5Gc can be catabolized via the sialic acid aldolase NanA, following a pathway similar to that of Neu5Ac.[18][19]





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Proposed catabolic pathway of Neu5Gc in mammalian cells.

Experimental Protocols

The detection and quantification of Neu5Gc are crucial for research in glycobiology and related fields. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are common analytical techniques employed for this purpose.



High-Performance Liquid Chromatography (HPLC) for Neu5Gc Analysis

This method is widely used for the sensitive quantification of sialic acids.

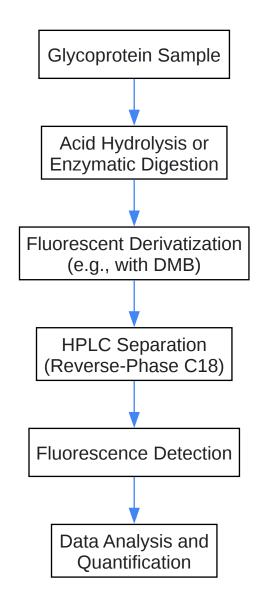
- 1. Sample Preparation (from Glycoproteins):
- Hydrolysis: Release of sialic acids from glycoconjugates is achieved by mild acid hydrolysis
 (e.g., with 2 M acetic acid or hydrochloric acid) or enzymatic digestion using neuraminidase.
- Derivatization: The released sialic acids are derivatized with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α -keto acid functionality of sialic acids. The reaction is typically carried out at 50-60°C for 2-3 hours.[20]
- Purification: The derivatized sample is often purified by solid-phase extraction to remove excess reagent and other interfering substances.

2. HPLC Analysis:

- Column: A reverse-phase C18 column is commonly used for the separation of DMBderivatized sialic acids.
- Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, methanol, and water is typically employed.[21]
- Detection: Fluorescence detection is used, with excitation and emission wavelengths specific to the fluorescent tag (e.g., excitation at 373 nm and emission at 448 nm for DMB).[21]
- Quantification: The concentration of Neu5Gc is determined by comparing the peak area to a standard curve generated with known amounts of derivatized Neu5Gc. The limit of detection can be in the low picomole range.[20][22]

Alternatively, HPLC coupled with a charged aerosol detector (CAD) can be used for direct measurement without derivatization.[22]





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Workflow for HPLC-based analysis of Neu5Gc.

Mass Spectrometry (MS) for Neu5Gc Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity for Neu5Gc identification and quantification.

- 1. Sample Preparation:
- Similar to HPLC, sialic acids are first released from glycoconjugates. Derivatization is optional but can improve chromatographic separation and ionization efficiency.



2. LC-MS/MS Analysis:

- Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used. The [M-H]⁻ parent ion for Neu5Gc is m/z 323.8.[23]
- Fragmentation: The parent ion is fragmented in the mass spectrometer to produce characteristic daughter ions. A specific daughter ion for Neu5Gc is m/z 115.7.[23]
- Detection: The instrument is set to monitor the specific parent-to-daughter ion transition (e.g., m/z 323.8 → 115.7) in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode for high selectivity and sensitivity.[24]

3. Lectin-Based Detection:

 Neu5Gc-specific lectins can be used in techniques like lectin blotting or immunohistochemistry to detect the presence and localization of Neu5Gc in tissues.[25][26]

Conclusion

N-Glycolylneuraminic acid is a structurally and biologically significant sialic acid. Its core structure, characterized by a nine-carbon backbone and an N-glycolyl group, is synthesized from Neu5Ac by the CMAH enzyme in most mammals, but not in humans. The exogenous acquisition of Neu5Gc in humans and its subsequent incorporation into tissues have important implications for human health. The detailed understanding of its structure, metabolism, and the availability of robust analytical methods are essential for ongoing research into the roles of Neu5Gc in biology and disease.

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